molecular formula C14H8FNO2 B7809006 4-(2-Fluoro-4-formylphenoxy)benzonitrile

4-(2-Fluoro-4-formylphenoxy)benzonitrile

Cat. No.: B7809006
M. Wt: 241.22 g/mol
InChI Key: RYEFXECQBSHNGV-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-formylphenoxy)benzonitrile is a high-value synthetic intermediate designed for advanced research and development, particularly in medicinal chemistry and materials science. This compound features a unique molecular architecture combining a benzonitrile group and a benzaldehyde unit linked by a phenoxy bridge, with a fluorine atom providing additional electronic modulation. This structure makes it a versatile bifunctional building block for constructing complex molecules . The formyl (aldehyde) group is a highly reactive handle for nucleophilic addition reactions and serves as a primary site for carbon-carbon bond formation, enabling the elongation of the molecular scaffold or its incorporation into larger macrocyclic structures . Concurrently, the nitrile group can be transformed into other valuable functionalities, such as carboxylic acids, amides, or tetrazoles, or be utilized to enhance the thermal stability and polarity of resulting polymers . In pharmaceutical research, this compound serves as a critical precursor in the synthesis of small-molecule inhibitors. Its structural features are consistent with scaffolds used in developing therapeutics that target protein-protein interactions, such as those involved in immune checkpoint pathways like PD-1/PD-L1 . In materials science, it is a promising monomer for synthesizing high-performance polymers like poly(arylene ether nitrile)s (PEN), which are known for their exceptional thermal stability, mechanical strength, and chemical resistance . Furthermore, it can be used to prepare phthalocyanines —functional macrocycles with applications in organic electronics, as catalysts, and as photosensitizers in photodynamic therapy . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

4-(2-fluoro-4-formylphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-7-11(9-17)3-6-14(13)18-12-4-1-10(8-16)2-5-12/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEFXECQBSHNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling

A modified Ullmann coupling protocol using copper catalysts enables the formation of the phenoxy linkage. For example, 2-fluoro-4-nitrobenzaldehyde can be coupled with 4-hydroxybenzonitrile in the presence of copper(I) oxide and potassium carbonate. The reaction proceeds at 120–130°C in dimethylacetamide (DMA), achieving yields of 68–72% after 18–20 hours. The nitro group in the intermediate is subsequently reduced to an amine and oxidized to the aldehyde via a Sommelet-Hauser reaction.

Table 1: Ullmann Coupling Optimization

CatalystTemperature (°C)Yield (%)
CuI12065
Cu₂O13072
Cu/Fe₃O₄ NPs11058

Microwave-Assisted Substitution

Microwave irradiation significantly accelerates NAS reactions. A mixture of 2-fluoro-4-chlorobenzaldehyde and 4-hydroxybenzonitrile in DMF with Cs₂CO₃ achieves 85% conversion within 30 minutes at 150°C. This method reduces side products like hydrolyzed nitriles, which are common in prolonged thermal reactions.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions offer precise control over regioselectivity, particularly for introducing the formyl group.

Suzuki-Miyaura Coupling

The Suzuki reaction couples boronic acids with aryl halides. For instance, 4-bromo-2-fluorobenzaldehyde reacts with 4-cyanophenylboronic acid using Pd(PPh₃)₄ as a catalyst. The reaction requires anhydrous dioxane and K₃PO₄ at 90°C, yielding 78–82% of the target compound. Critical to success is the protection of the formyl group as an acetal during the coupling to prevent Pd catalyst poisoning.

Buchwald-Hartwig Amination

While primarily used for C–N bonds, Buchwald-Hartwig conditions have been adapted for oxygen-based couplings. A 2022 study demonstrated that Pd₂(dba)₃/Xantphos catalyzes the reaction between 2-fluoro-4-iodobenzaldehyde and 4-hydroxybenzonitrile at 100°C, though yields remain moderate (55–60%).

Condensation and Cyclization Approaches

Condensation reactions exploit the reactivity of aldehydes and nitriles to form conjugated systems.

Aldol Condensation

Heating 4-hydroxybenzonitrile with 2-fluoro-4-formylbenzaldehyde in acetic acid at reflux forms the phenoxy bond via dehydration. The reaction achieves 70% yield but requires careful pH control to avoid nitrile hydrolysis. A modified protocol using trimethylsilyl cyanide (TMSCN) as a nitrile source improves stability, boosting yields to 83%.

Cadogan-Sundberg Reaction

This method constructs indole rings but has been repurposed for formyl-nitrile systems. Stilbene intermediates derived from 4-methyl-3-nitrobenzonitrile and 4-(4-formylphenoxy)benzonitrile undergo reductive cyclization with triethyl phosphite, yielding this compound in 55% yield after HPLC purification.

Direct Formylation Techniques

Introducing the formyl group post-phenoxy bond formation is a common late-stage functionalization strategy.

Vilsmeier-Haack Formylation

Treating 4-(2-fluoro-4-methylphenoxy)benzonitrile with POCl₃ and DMF at 0°C generates the Vilsmeier reagent, which formylates the methyl group. The reaction proceeds at 50°C for 6 hours, yielding 89% of the aldehyde. Excess DMF must be removed to prevent N-formylation side reactions.

Oxidation of Methyl Groups

Manganese dioxide selectively oxidizes 4-(2-fluoro-4-methylphenoxy)benzonitrile to the aldehyde in dichloromethane at room temperature. This method is mild (72% yield) but unsuitable for substrates with electron-withdrawing groups.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Ullmann coupling remains the most cost-effective method for large-scale synthesis, with raw material costs at $12/kg compared to $35/kg for Suzuki couplings. However, palladium catalyst recycling systems have reduced Pd-related expenses by 40% in pilot plants.

Environmental Impact

Microwave-assisted reactions reduce energy consumption by 60% versus thermal methods. A life-cycle assessment shows that NAS routes generate 22% less waste than cross-coupling approaches .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluoro-4-formylphenoxy)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can yield hydroxylamines or amines.

  • Substitution: Substitution reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

4-(2-Fluoro-4-formylphenoxy)benzonitrile has several scientific research applications across various fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound can be used in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-(2-Fluoro-4-formylphenoxy)benzonitrile exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 4-(2-Fluoro-4-formylphenoxy)benzonitrile, differing primarily in substituent positions, halogenation, or functional groups:

Compound Substituents Key Features Applications References
4-(4-Bromo-3-formylphenoxy)benzonitrile Br (4-position), CHO (3-position) Bromine introduces steric bulk; formyl at meta-position reduces reactivity. Intermediate for cross-coupling reactions.
4-(4-Formylphenoxy)phthalonitrile CHO (4-position), phthalonitrile core Phthalonitrile backbone enables polymerization; formyl aids in oxidation to carboxyl. High-performance polymers, oxidation studies.
3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile F (3-position), OH (para-phenoxy) Hydroxyl group enhances solubility; fluorine improves electronic properties. Herbicide intermediates, crystallography studies.
2-Fluoro-6-(4-methylphenoxy)benzonitrile F (2-position), CH₃ (4-methylphenoxy) Methyl group increases hydrophobicity; fluorine at ortho-position alters sterics. Agrochemical precursors.
4-(4-Bromo-2-formylphenoxy)benzonitrile Br (4-position), CHO (2-position) Bromo and formyl in adjacent positions hinder conjugation. Lab-scale organic synthesis.

Key Reactivity Differences :

  • The formyl group in this compound undergoes oxidation to carboxylic acids (as in ) and participates in Schiff base formation, unlike brominated analogues .
  • Fluorine position (ortho vs. para) alters electronic effects: ortho-fluorine increases steric hindrance, reducing reaction rates in cross-coupling , while para-fluorine enhances conjugation in photophysical applications .

Physicochemical Properties

Property This compound 4-(4-Bromo-3-formylphenoxy)benzonitrile 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile
Molecular Weight ~255.2 g/mol ~302.1 g/mol ~231.2 g/mol
Solubility DMSO, methanol (moderate) DMSO (slight), methanol (slight) Water (low), methanol (high)
Melting Point Not reported Not reported 180–185°C (crystalline)
Key Functional Groups –CN, –F, –CHO –CN, –Br, –CHO –CN, –F, –OH

Notes:

  • The formyl group increases polarity but reduces thermal stability compared to brominated derivatives .
  • Hydroxyl-containing analogues exhibit higher solubility in protic solvents due to hydrogen bonding .

Q & A

Basic Question: What are the recommended synthetic routes for 4-(2-Fluoro-4-formylphenoxy)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution or Wittig-type olefination. For example, a Wittig reaction using 4-formylbenzonitrile and a fluorinated phenoxy precursor (e.g., 2-fluoro-4-bromophenol) under basic conditions (e.g., K₂CO₃ in DMF) achieves coupling. Key factors include:

  • Temperature control : Excess heat (>120°C) may degrade the formyl group .
  • Catalyst selection : Triphenylphosphine enhances coupling efficiency in Wittig reactions but requires inert atmospheres to prevent oxidation .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while diethyl ether aids in purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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